Rutocide

Antiviral Microbicide HIV-1

Rutocide offers enhanced aqueous solubility and distinct antiviral/inflammatory efficacy vs. generic rutin. Ideal for vascular, viral entry, and complement pathway studies. Ensure experimental validity with this high-purity sulfated derivative.

Molecular Formula C27H29NaO19S
Molecular Weight 712.6 g/mol
CAS No. 108916-86-5
Cat. No. B020344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutocide
CAS108916-86-5
Synonymsutin sodium sulfate
rutin sulfate
rutin sulfate, monosodium salt, monohydrogen
Molecular FormulaC27H29NaO19S
Molecular Weight712.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]
InChIInChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1
InChIKeyMBAMAVJZWODBKH-ZAAWVBGYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rutocide (CAS 108916-86-5): A Water-Soluble Sulfated Rutin Derivative with Differentiated Bioactivity for Research and Formulation


Rutocide, chemically designated as rutin sulfate monosodium salt or sodium rutin sulfate (SRS), is a semi-synthetic flavonoid derivative obtained by sulfation of the naturally occurring flavonol glycoside rutin (quercetin-3-O-rutinoside). This modification introduces a sulfate ester group, conferring markedly enhanced aqueous solubility relative to the parent aglycone and glycoside . The compound is recognized for its vascular protective, antioxidant, and anti-inflammatory properties, and has been investigated in the context of chronic venous insufficiency, viral infection, and postoperative inflammation . Its molecular formula is C₂₇H₂₉NaO₁₉S, with a molecular weight of 712.56 g/mol .

Why Rutin or Other Flavonoids Cannot Substitute for Rutocide: A Rationale for Differentiated Procurement


Rutin, the unsulfated parent compound, exhibits extremely poor aqueous solubility, which significantly limits its bioavailability and formulation flexibility for many in vivo and in vitro applications . While various flavonoid derivatives such as troxerutin (a hydroxyethyl rutoside) and quercetin (the aglycone) share overlapping pharmacological profiles, their specific activities and potencies can diverge considerably. For instance, sulfation of rutin not only dramatically improves solubility but also fundamentally alters its biological activity profile, enabling novel mechanisms such as direct antiviral entry inhibition that are absent in the unsulfated molecule [1]. Furthermore, comparative studies reveal that the sulfated form possesses distinct potencies in enzymatic inhibition and anti-inflammatory efficacy compared to both the parent rutin and other semi-synthetic analogs [2][3]. Therefore, substitution of Rutocide with generic rutin or other in-class flavonoids is not scientifically valid and may lead to experimental failure or suboptimal therapeutic outcomes due to profound differences in solubility, potency, and mechanism of action. The following quantitative evidence delineates these critical points of differentiation.

Quantitative Differentiation of Rutocide: Evidence-Based Comparators for Informed Selection


Superior Anti-HIV-1 Activity of Rutocide (Sodium Rutin Sulfate) Versus Unsulfated Rutin

Rutocide (as sodium rutin sulfate, SRS) demonstrates potent in vitro anti-HIV-1 activity against multiple viral isolates, whereas unsulfated rutin shows no activity. The IC₅₀ values for SRS against HIV-1 X4 virus IIIB, HIV-1 R5 isolates Ada-M and Ba-L were 2.3±0.2, 4.5±2.0, and 8.5±3.8 µM, respectively, with selectivity indices (SI) of 563, 575, and 329 [1]. In contrast, unsulfated rutin had no activity against any of the HIV-1 isolates tested [1].

Antiviral Microbicide HIV-1

Reduced Myeloperoxidase (MPO) Inhibitory Potency of Rutocide Compared to Quercetin: A Critical Selectivity Parameter

In a comparative in vitro study of human myeloperoxidase (MPO) inhibition, quercetin demonstrated significantly higher potency (IC₅₀ = 3.5 µM) than three related compounds: rutin, rutin sulfate (Rutocide), and troxerutin. The study explicitly ranks quercetin as significantly more potent than rutin sulfate and troxerutin, which exhibited weaker inhibition [1]. While the exact IC₅₀ for Rutocide is not provided in this source, the study's conclusion establishes that its MPO inhibitory activity is substantially lower than that of quercetin.

Inflammation Enzymology Neutrophil

Synergistic Postoperative Pain Reduction with Rutocide-Enzyme Combination Compared to Serratiopeptidase

In a randomized clinical trial involving mandibular third molar surgery, a fixed-dose combination of trypsin (48mg), bromelain (90mg), and rutoside (100mg) (Rutocide D) was directly compared to a regimen of aceclofenac (100mg), paracetamol (325mg), and serratiopeptidase (15mg). On postoperative day 1, the mean pain score (VAS) was significantly lower for the Rutocide combination group (4.0 ± 0.3) versus the serratiopeptidase group (5.2 ± 0.4) [1]. This statistically significant reduction in pain persisted through day 7 (1.4 ± 0.43 vs 3.0 ± 0.4, respectively) [1].

Oral Surgery Analgesia Enzyme Therapy

High Anti-Inflammatory Efficacy of Sodium Rutin Sulfate in a Rodent Edema Model

A comparative study evaluating several anti-inflammatory drugs in a rat thermal edema model found that sodium rutin sulfate (Rutocide) and coumarin were the most effective agents. The combination of these two, marketed as Venalot, was less effective than either drug administered singly. Other tested compounds, including levamisole, Reparil, and Venoruton, did not approach the overall effectiveness of sodium rutin sulfate [1].

Inflammation Edema Phlebology

Absence of Carcinogenicity in a Two-Year Rodent Bioassay: A Key Safety Differentiator for Rutocide

Rutin sulfate (Rutocide) was evaluated in a two-year carcinogenicity study in Sprague-Dawley rats. The compound was administered orally at doses ranging from 10 to 500 mg/kg body weight, three times weekly. Age-adjusted analysis of tumor rates across all treatment groups did not provide any evidence of carcinogenicity under the conditions of this bioassay [1]. This is notable given that other flavonoids, such as quercetin, have shown mixed or positive carcinogenicity results in some rodent models [1].

Toxicology Carcinogenicity Safety

Differential Modulation of Complement Activity: A Unique Immunomodulatory Pathway for Rutocide

Patent literature discloses that rutin poly(H-)sulfate salts, which encompass the Rutocide structure, are potent inhibitors of the complement system. These compounds are shown to interact with the complement reaction sequence, thereby inhibiting complement activity in body fluids [1]. This mechanism is distinct from the direct antioxidant or venotonic effects of unsulfated rutin and provides a novel avenue for therapeutic intervention in complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria and inflammatory conditions [1].

Immunology Complement System Inflammation

Rutocide: Evidence-Driven Application Scenarios for Research and Development


HIV-1 Microbicide and Entry Inhibitor Research

Based on the demonstrated gain of potent anti-HIV-1 activity with low cytotoxicity (IC₅₀ values of 2.3–8.5 µM and SI > 300), which is entirely absent in unsulfated rutin, Rutocide is a prime candidate for investigating novel viral entry inhibitors and topical microbicide formulations. Researchers should procure Rutocide for assays requiring a water-soluble flavonoid with specific antiviral properties [1].

Postoperative Edema and Pain Management Formulations

Clinical trial data showing superior pain reduction with a Rutocide-enzyme combination (VAS score reduction of 1.2-1.6 points vs. serratiopeptidase) and preclinical data demonstrating its high anti-edema efficacy in a rat thermal edema model position Rutocide as a key ingredient for developing oral or topical formulations aimed at managing postoperative inflammation, pain, and swelling. Procurement is indicated for studies in oral surgery, orthopedics, and general surgery [1][2].

Long-Term In Vivo Safety and Toxicology Studies

The absence of carcinogenicity in a two-year rat bioassay, even at high doses (up to 500 mg/kg), provides a strong safety rationale for selecting Rutocide for long-term in vivo studies. This data differentiates it from some other flavonoids and supports its use in chronic disease models where extended compound exposure is required. Procure Rutocide for toxicology studies, particularly when evaluating flavonoid safety profiles or as a comparator for other compounds [1].

Complement-Mediated Disease Models and Immunomodulation Research

Patent-backed evidence of complement system inhibition, a property conferred by sulfation, positions Rutocide as a valuable tool for investigating the role of complement in various inflammatory and autoimmune disorders. Researchers studying paroxysmal nocturnal hemoglobinuria, ischemia-reperfusion injury, or other complement-driven pathologies should consider Rutocide as a unique, water-soluble small-molecule inhibitor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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